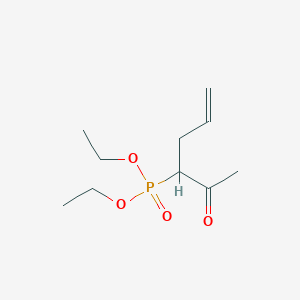
3-Diethoxyphosphoryl-hex-5-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Diethoxyphosphoryl-hex-5-en-2-one is an organic compound with the molecular formula C8H15O4P It is a phosphorylated derivative of hexenone, characterized by the presence of a diethoxyphosphoryl group attached to the hexenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diethoxyphosphoryl-hex-5-en-2-one typically involves the reaction of hex-5-en-2-one with diethyl phosphite under specific conditions. One common method is the Michael addition reaction, where diethyl phosphite is added to hex-5-en-2-one in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen, and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as distillation and chromatography may also be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Diethoxyphosphoryl-hex-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Diethoxyphosphoryl-hex-5-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of organophosphorus compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biochemical pathways.
Industry: It is used in the production of agrochemicals, flame retardants, and plasticizers.
Mecanismo De Acción
The mechanism of action of 3-Diethoxyphosphoryl-hex-5-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The diethoxyphosphoryl group can act as a phosphate mimic, allowing the compound to interfere with phosphorylation-dependent processes. This can lead to the modulation of enzyme activity or signal transduction pathways, ultimately affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
3-Diethoxyphosphoryloxy-1,2,3-benzotriazin-4(3H)-one: Another phosphorylated compound with similar chemical properties.
3-Diethoxyphosphoryl-2-oxocyclohex-3-enecarboxylates: Compounds with a similar diethoxyphosphoryl group but different structural backbones.
Uniqueness
3-Diethoxyphosphoryl-hex-5-en-2-one is unique due to its specific hexenone backbone combined with the diethoxyphosphoryl groupIts ability to undergo various chemical reactions and its potential use in diverse scientific fields highlight its versatility and importance .
Propiedades
Número CAS |
57648-58-5 |
|---|---|
Fórmula molecular |
C10H19O4P |
Peso molecular |
234.23 g/mol |
Nombre IUPAC |
3-diethoxyphosphorylhex-5-en-2-one |
InChI |
InChI=1S/C10H19O4P/c1-5-8-10(9(4)11)15(12,13-6-2)14-7-3/h5,10H,1,6-8H2,2-4H3 |
Clave InChI |
JQSPXYQFWOCCDN-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(CC=C)C(=O)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


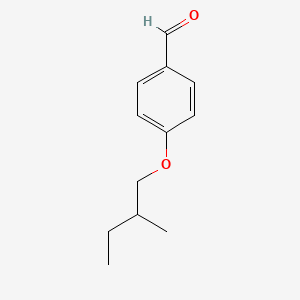
![N-[1-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propan-2-yl]benzamide](/img/structure/B14620925.png)

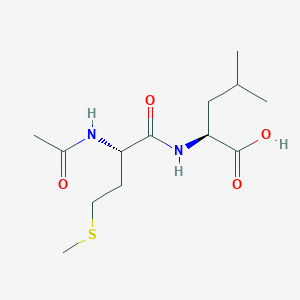
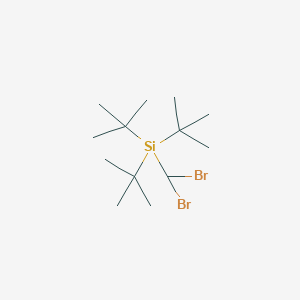
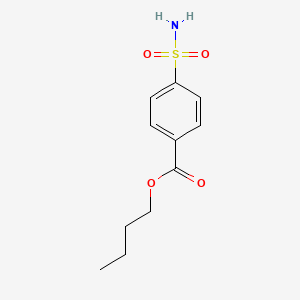
![2'-[(E)-(4-Chlorophenyl)diazenyl][1,1'-biphenyl]-2-amine](/img/structure/B14620951.png)

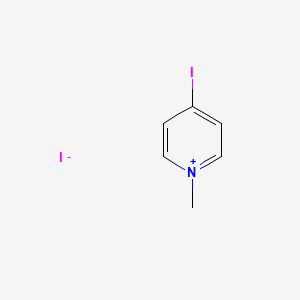

![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one](/img/structure/B14620986.png)
![N-(3-Carboxybicyclo[2.2.1]heptane-2-carbonyl)-L-glutamic acid](/img/structure/B14620992.png)
![2-[4-(Methylsulfanyl)phenyl]-1H-indole](/img/structure/B14620998.png)

